molecular formula C10H19NOS B2939405 1-(Azepan-1-yl)-3-methylsulfanylpropan-1-one CAS No. 1343866-42-1

1-(Azepan-1-yl)-3-methylsulfanylpropan-1-one

Cat. No. B2939405
CAS RN: 1343866-42-1
M. Wt: 201.33
InChI Key: HDSJPYFJXHJCDB-UHFFFAOYSA-N
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Description

The compound “1-(Azepan-1-yl)-3-methylsulfanylpropan-1-one” is an organic compound containing an azepane ring, which is a seven-membered ring with one nitrogen atom, and a methylsulfanyl group, which is a sulfur atom bonded to a methyl group. The presence of these functional groups can influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azepane ring would likely contribute to the rigidity of the molecule, while the methylsulfanyl group could influence its polarity and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The azepane ring might undergo reactions typical of amines, such as acid-base reactions, while the methylsulfanyl group might participate in oxidation-reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the azepane ring and the methylsulfanyl group could affect these properties .

Scientific Research Applications

Chemical Analysis and Identification

In the realm of forensic toxicology, azepane derivatives have been identified in unregulated drugs, showcasing their relevance in drug analysis and identification. Nakajima et al. (2012) found azepane isomers in commercial products, illustrating the compound's significance in the surveillance of new psychoactive substances. This research underscores the importance of azepane derivatives in forensic investigations, aiding in the identification and regulation of unregulated drugs (Nakajima et al., 2012).

Synthesis and Material Science

Azepane derivatives play a crucial role in the synthesis of heterocycles and materials science. Tornøe et al. (2002) discussed the copper(I)-catalyzed cycloaddition of azides to alkynes, a pivotal reaction for synthesizing triazoles, indicating the versatility of azepane-based compounds in material synthesis. Additionally, the study by Fedorov et al. (2017) on polymorphs of tolazamide highlighted the impact of azepane derivatives on pharmaceutical material science, demonstrating their potential in modulating drug forms and properties (Tornøe et al., 2002); (Fedorov et al., 2017).

Pharmaceutical Applications

Azepane derivatives have shown promise in pharmaceutical applications. For instance, Matlock et al. (2015) reported the synthesis of N-heterocycles using azepane, underscoring the compound's utility in developing new therapeutic agents. This research highlights azepane derivatives' potential in drug discovery and development, offering pathways to synthesize novel therapeutic compounds (Matlock et al., 2015).

Analytical and Structural Chemistry

In analytical chemistry, azepane derivatives have been utilized for structural analysis and elucidation. The work by Klyba et al. (2008) on the mass spectra of heterocyclic compounds showcases the importance of azepane derivatives in understanding compound fragmentation patterns, aiding in the identification and characterization of complex molecules (Klyba et al., 2008).

Environmental and Green Chemistry

Azepanium ionic liquids, derived from azepane, represent an innovative approach in green chemistry. Belhocine et al. (2011) developed a new family of room temperature ionic liquids from azepane, highlighting the compound's potential in creating environmentally friendly materials. These ionic liquids offer promising applications in various industrial processes, emphasizing the role of azepane derivatives in sustainable chemistry (Belhocine et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Without specific information about its biological activity or target, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

1-(azepan-1-yl)-3-methylsulfanylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOS/c1-13-9-6-10(12)11-7-4-2-3-5-8-11/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSJPYFJXHJCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-3-(methylsulfanyl)propan-1-one

CAS RN

1343866-42-1
Record name 1-(azepan-1-yl)-3-(methylsulfanyl)propan-1-one
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